3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one

Description

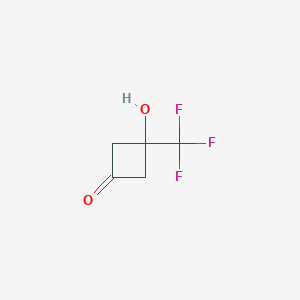

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-(trifluoromethyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c6-5(7,8)4(10)1-3(9)2-4/h10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXXGHKPHNWHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of trifluoromethyl ketones with cyclobutanone derivatives under specific conditions. The reaction typically requires the use of strong bases and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of trifluoromethyl alcohols.

Substitution: Formation of substituted cyclobutanone derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one serves as a building block for the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to yield corresponding ketones or carboxylic acids.

- Reduction : The carbonyl group can be reduced to form alcohols.

- Substitution : The trifluoromethyl group can engage in nucleophilic substitution reactions.

These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound may possess biological activity. The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with biomolecules. Notable biological applications include:

- Enzyme Interactions : Studies suggest that this compound can modulate the activity of specific enzymes, potentially leading to therapeutic effects.

- Anticancer Properties : Preliminary investigations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development:

- Drug Synthesis : It can serve as a precursor in synthesizing pharmaceuticals aimed at treating diseases such as cancer or infectious diseases.

Industry

The compound is utilized in the development of specialty chemicals and materials. Its unique properties enable it to be incorporated into formulations that require specific chemical characteristics, such as enhanced stability or reactivity.

Cytotoxicity Studies

Research has evaluated the cytotoxic effects of this compound on human cancer cell lines. A study reported the following results:

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 15 |

These results indicate significant potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives with Fluorinated Substituents

Methyl 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (CAS 1392803-31-4)

- Structure : Shares the 3-hydroxy-3-(trifluoromethyl)cyclobutane core but replaces the ketone with a methyl ester (-COOCH₃).

- Properties : Higher molecular weight (198.14 g/mol vs. ~168.09 g/mol for the target compound) and increased lipophilicity due to the ester group. The ester derivative is more stable under basic conditions but less reactive toward nucleophiles compared to the ketone .

- Applications : Used as an intermediate in organic synthesis, particularly for introducing fluorinated cyclobutane motifs into larger molecules .

3-Hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic Acid Diisopropyl Ester (CAS 1426243-44-8)

- Structure : Features two ester groups (-COOCH(CH₃)₂) at the 1-position, further increasing steric bulk.

- Properties: Enhanced solubility in nonpolar solvents due to the diisopropyl esters.

- Applications : Likely employed in controlled-release formulations or polymer chemistry due to its bulky, lipophilic structure .

3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride (CAS 1638768-85-0)

- Structure : Replaces the hydroxyl and trifluoromethyl groups with a fluoro (-F) and methyl (-CH₃) group.

- Properties : The amine hydrochloride salt improves water solubility, contrasting with the neutral, moderately polar target compound. The absence of a hydroxyl group eliminates hydrogen-bonding capability, altering bioavailability in pharmaceutical contexts .

- Applications : Investigated in drug discovery for its rigid cyclobutane backbone and amine functionality .

Fluorinated Ketones and Alcohols

2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane (CAS not provided)

- Structure : A linear trifluoroethane derivative with a hydroxyphenyl group.

- Properties : The aromatic hydroxyl group enhances acidity (pKa ~8–10) compared to the aliphatic hydroxyl in the target compound (pKa ~12–14). The -CF₃ group similarly improves metabolic stability but lacks the conformational constraints of the cyclobutane ring .

- Applications : Used in drug synthesis for its dual functionality (hydroxyl for binding, -CF₃ for stability) .

3-Mercaptobutan-2-one (CAS 40789-98-8)

Data Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Properties | Applications |

|---|---|---|---|---|---|

| 3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one | C₅H₅F₃O₂ | ~168.09 | Ketone, -OH, -CF₃ | High electrophilicity, moderate polarity | Pharmaceutical intermediates |

| Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | C₇H₉F₃O₃ | 198.14 | Ester, -OH, -CF₃ | Lipophilic, stable ester | Organic synthesis intermediates |

| 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane | C₉H₉F₃O | ~190.16 | -CF₃, aromatic -OH | Acidic, metabolically stable | Drug discovery |

| 3-Mercaptobutan-2-one | C₄H₈OS | 104.17 | Ketone, -SH | Odorous, toxic | Specialty chemicals |

Key Research Findings

- Electronic Effects: The -CF₃ group in this compound increases the ketone’s electrophilicity, facilitating nucleophilic additions. This contrasts with non-fluorinated cyclobutanones, which are less reactive .

- Solubility : The target compound’s solubility in polar aprotic solvents (e.g., DMSO) exceeds that of its ester derivatives but is lower than amine salts like 3-fluoro-3-methylcyclobutan-1-amine hydrochloride .

- Biological Relevance: Fluorinated cyclobutanes show promise in drug design due to improved metabolic stability and membrane permeability compared to non-fluorinated analogs .

Biological Activity

3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, known for enhancing the lipophilicity and metabolic stability of organic molecules, positions this compound as a promising candidate for drug development.

- Molecular Formula: C6H7F3O2

- Molecular Weight: 172.12 g/mol

- Structure: The compound features a cyclobutane ring with a hydroxyl group and a trifluoromethyl substituent, which significantly influences its reactivity and biological interactions.

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways and interactions with cellular receptors.

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in various in vitro models, indicating its usefulness in treating inflammatory conditions.

- Antiviral Properties: There is emerging evidence supporting its efficacy against certain viral infections, although detailed mechanisms remain to be elucidated.

Case Studies

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- LNCaP (Prostate Cancer)

- T47-D (Breast Cancer)

The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing significant antiproliferative effects at low micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP | 15.2 |

| T47-D | 8.7 |

These results suggest that the compound may serve as a lead structure for further development of anticancer agents.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions: Utilizing readily available precursors under controlled conditions.

- Functional Group Modifications: Introducing different substituents to enhance biological activity or selectivity.

Research Findings

Recent literature highlights the importance of the trifluoromethyl group in modulating biological activity:

- Studies have shown that compounds with trifluoromethyl substituents often exhibit improved binding affinity to target proteins and enzymes.

- The presence of the hydroxyl group further enhances solubility and bioavailability, making it an attractive candidate for drug formulation.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one, and how can purity be validated?

- Methodology :

- Synthesis : Utilize fluorinated cyclobutanone precursors (e.g., 3-(bromomethyl)cyclobutan-1-one) in nucleophilic trifluoromethylation reactions. For example, condensation with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to verify trifluoromethyl incorporation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Resolve cyclobutane ring protons (δ 2.5–3.5 ppm) and hydroxyl/trifluoromethyl groups (¹³C δ 120–125 ppm for CF₃).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns matching C₅H₇F₃O₂ .

Q. What safety protocols are essential for handling fluorinated cyclobutanones?

- Methodology :

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How do stereoelectronic effects of the trifluoromethyl group influence reaction pathways?

- Methodology :

- Kinetic Studies : Compare reaction rates of trifluoromethyl vs. methyl analogs in nucleophilic additions (e.g., Grignard reactions).

- DFT Calculations : Model transition states to assess electronic effects (e.g., CF₃ as a strong electron-withdrawing group destabilizing intermediates) .

Q. How can researchers resolve contradictions between experimental and computational data?

- Methodology :

- Error Analysis : Validate computational parameters (e.g., solvent models, basis sets) against experimental conditions.

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled substrates to trace reaction mechanisms .

Q. What strategies optimize yield in large-scale syntheses?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for solubility and reaction efficiency.

- Catalyst Optimization : Evaluate Pd/C or Ni catalysts for hydrogenation steps, monitoring pressure/temperature effects .

Q. How can computational modeling predict stability under varying pH?

- Methodology :

- pKa Prediction : Use software like MarvinSuite to estimate hydroxyl group acidity.

- MD Simulations : Model hydrolysis pathways in aqueous buffers (pH 1–14) to identify degradation products .

Q. What are the challenges in achieving enantioselective synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.